2-(1H-indol-1-yl)-1-(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone
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Description
2-(1H-indol-1-yl)-1-(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is known for its ability to interact with specific receptors in the human body, making it a promising candidate for the development of new drugs.
Scientific Research Applications
Antibacterial and Antifungal Activities
- A study demonstrated the synthesis of novel 1H-indole derivatives with significant antimicrobial activity, exhibiting effectiveness against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Aspergillus niger and Candida albicans (Letters in Applied NanoBioScience, 2020).
- Another research synthesized N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide, which exhibited moderate to significant antibacterial activity (Journal of Saudi Chemical Society, 2016).
Neuroprotective Agents
- Indole derivatives were found to be potent ligands of the N-methyl-D-aspartate (NMDA) receptor, with antioxidant properties, suggesting their potential as neuroprotective agents (Bioorganic & Medicinal Chemistry, 2013).
Anti-inflammatory Agents
- Research on the synthesis of chalcone derivatives showed potential anti-inflammatory activity, indicating their therapeutic potential in inflammatory conditions (Current Drug Discovery Technologies, 2022).
Anticancer Activity
- Piperazine-2,6-dione derivatives were synthesized and evaluated for their anticancer activity, demonstrating promising results in several cancer cell lines (Medicinal Chemistry Research, 2013).
Antioxidant and Antimicrobial Agents
- Novel chalcone derivatives with potent antioxidant and antimicrobial activities were synthesized, showing significant effectiveness compared to standard drugs (Beni-Suef University Journal of Basic and Applied Sciences, 2016).
properties
IUPAC Name |
2-indol-1-yl-1-[4-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O2/c1-14(2)19-21-22-20(26-19)16-8-10-23(11-9-16)18(25)13-24-12-7-15-5-3-4-6-17(15)24/h3-7,12,14,16H,8-11,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSRPPNLZZHBDSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(O1)C2CCN(CC2)C(=O)CN3C=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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